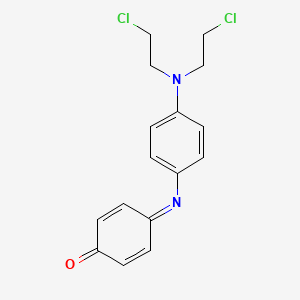

p-Benzoquinoneimine, N-(p-(di-2''-chloroethylamino)phenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)-: is a quinone imine derivative. Quinone imines are a class of biologically reactive intermediates that have been the focus of intensive toxicological research due to their potential to form reactive metabolites

Vorbereitungsmethoden

The synthesis of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- typically involves the oxidation of corresponding aminophenols. The reaction conditions often include the use of oxidizing agents such as peroxidases or other catalytic systems . Industrial production methods may involve large-scale oxidation processes under controlled conditions to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

Reactivity with Thiols

One of the primary reactions of p-benzoquinoneimine is its interaction with thiol groups, particularly glutathione (GSH). This reaction leads to the formation of thioether conjugates and contributes to the detoxification processes in biological systems:

NAPQI+GSH→Conjugate+GSSG

This reaction is significant as it illustrates how p-benzoquinoneimine can exert cytotoxic effects by depleting cellular thiol levels, leading to oxidative stress and potential cell death .

Formation of Reactive Oxygen Species

The metabolism of p-benzoquinoneimine can also lead to the generation of reactive oxygen species (ROS), which can further damage cellular components:

O2+NAPQI→ROS

The formation of ROS is associated with various pathological conditions, including hepatotoxicity observed in acetaminophen overdose scenarios .

Covalent Binding to Proteins

p-Benzoquinoneimine has been shown to covalently bind to proteins, which can alter their function and lead to cytotoxic effects:

NAPQI+Protein SH→Protein S NAPQI

This reaction underscores the potential for p-benzoquinoneimine to disrupt cellular homeostasis by modifying key proteins involved in detoxification and metabolic processes .

-

Toxicological Implications

The chemical reactions involving p-benzoquinoneimine have significant toxicological implications. The depletion of glutathione and the formation of protein adducts are critical mechanisms through which this compound exerts its cytotoxic effects. Studies have shown that pretreatment with inhibitors such as 1,3-bis-(2-chloroethyl)-N-nitrosourea can enhance the toxicity of NAPQI by impairing glutathione reductase activity, thereby exacerbating oxidative stress .

-

Research Findings and Data Analysis

Mechanisms of Action

The mechanisms through which p-benzoquinoneimine induces toxicity include:

-

Oxidative Stress : Induction of ROS production leading to cellular damage.

-

Protein Modification : Covalent binding resulting in altered protein function.

-

Glutathione Depletion : Reduction in cellular thiol levels compromising detoxification pathways.

The chemical reactions involving p-benzoquinoneimine, particularly its interactions with thiols and proteins, play a crucial role in its toxicological profile. Understanding these mechanisms is essential for developing strategies to mitigate its harmful effects, especially in clinical settings related to acetaminophen toxicity.

Future research should focus on exploring potential antidotes or protective agents that could counteract the adverse effects associated with this compound's reactivity while also investigating its therapeutic potentials in controlled applications.

Wissenschaftliche Forschungsanwendungen

p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- has several scientific research applications:

Chemistry: Used as a reactive intermediate in the synthesis of other complex molecules.

Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).

Medicine: Investigated for its potential toxicological effects and its role in drug metabolism.

Wirkmechanismus

The mechanism of action of p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components. The compound can also react with protein thiols and DNA nucleobases, leading to potential mutagenic and carcinogenic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to p-Benzoquinoneimine, N-(p-(di-2’'-chloroethylamino)phenyl)- include:

N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.

4-(ethoxyphenyl)-p-benzoquinone imine: Formed during the metabolism of phenacetin.

Biologische Aktivität

p-Benzoquinoneimine, particularly in the context of its derivative N-(p-(di-2''-chloroethylamino)phenyl)-, is a compound of increasing interest due to its biological activity and potential implications in toxicology and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

p-Benzoquinoneimine is characterized by a quinone structure that can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). The structural modification with di-2''-chloroethylamino groups enhances its reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of p-Benzoquinoneimine derivatives is primarily linked to their ability to form covalent bonds with cellular macromolecules, particularly proteins. This property can lead to:

- Cytotoxicity : The compound can disrupt cellular functions by modifying critical proteins through a process known as arylation.

- Oxidative Stress : By generating ROS, it can induce oxidative damage to lipids, proteins, and DNA.

Cytotoxic Effects

Research indicates that p-Benzoquinoneimine exhibits significant cytotoxic effects. For example, studies on N-acetyl-p-benzoquinone imine (NAPQI), a related compound, demonstrate that it disrupts calcium homeostasis in hepatocytes leading to cell death. The mechanism involves:

- Calcium Disruption : Elevated cytosolic calcium levels were observed following exposure to NAPQI, which was associated with mitochondrial dysfunction and cell death .

- Glutathione Depletion : NAPQI causes rapid depletion of glutathione (GSH), a critical antioxidant in cells, which exacerbates oxidative stress .

Case Studies

Several studies have investigated the biological effects of p-Benzoquinoneimine derivatives:

- Acetaminophen Metabolism : NAPQI is recognized as a toxic metabolite of acetaminophen. In cases of overdose, NAPQI accumulates and leads to hepatotoxicity due to its ability to form adducts with cellular proteins .

- Toxicokinetics in Zebrafish Models : A study examined the biotransformation of related compounds in zebrafish embryos. It was found that exposure resulted in significant accumulation and transformation into reactive metabolites similar to p-Benzoquinoneimine .

- Comparative Cytotoxicity Studies : Research comparing various nitroaromatic drugs highlighted that compounds like flutamide exhibit hepatotoxicity linked to quinone imine formation. This suggests a broader relevance of p-Benzoquinoneimine's reactivity in drug-induced liver injury .

Data Tables

Eigenschaften

CAS-Nummer |

64048-64-2 |

|---|---|

Molekularformel |

C16H16Cl2N2O |

Molekulargewicht |

323.2 g/mol |

IUPAC-Name |

4-[4-[bis(2-chloroethyl)amino]phenyl]iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C16H16Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8H,9-12H2 |

InChI-Schlüssel |

LUKFYERPDCANBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N(CCCl)CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.